molecular formula C10H16O6P2 B1586284 1,2-Bis(dimethoxyphosphoryl)benzene CAS No. 15104-46-8

1,2-Bis(dimethoxyphosphoryl)benzene

Cat. No.: B1586284
CAS No.: 15104-46-8
M. Wt: 294.18 g/mol
InChI Key: TUKTVDDATWNXSN-UHFFFAOYSA-N
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Description

1,2-Bis(dimethoxyphosphoryl)benzene is an organophosphorus compound with the molecular formula C10H16O6P2. It is also known by its IUPAC name, dimethyl [2-(dimethoxyphosphoryl)phenyl]phosphonate. This compound is characterized by the presence of two dimethoxyphosphoryl groups attached to a benzene ring, making it a valuable reagent in various chemical syntheses .

Scientific Research Applications

1,2-Bis(dimethoxyphosphoryl)benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and ligands for catalysis.

    Biology: The compound is explored for its potential in modifying biological molecules and studying enzyme mechanisms.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of flame retardants and plasticizers

Safety and Hazards

1,2-Bis(dimethoxyphosphoryl)benzene is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It should be handled in accordance with good industrial hygiene and safety practice .

Future Directions

While specific future directions for 1,2-Bis(dimethoxyphosphoryl)benzene were not found in the search results, it is part of the Alfa Aesar product portfolio, which has transitioned to the Thermo Scientific Chemicals brand . This suggests that it may continue to be used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(dimethoxyphosphoryl)benzene can be synthesized through the reaction of 1,2-dibromobenzene with trimethyl phosphite. The reaction typically occurs under reflux conditions in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(dimethoxyphosphoryl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl 1,2-phenylenediphosphonate
  • 1,2-Bis(diphenylphosphino)benzene

Uniqueness

1,2-Bis(dimethoxyphosphoryl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and coordination properties. Compared to similar compounds, it offers enhanced stability and versatility in forming complexes with metal ions, making it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

1,2-bis(dimethoxyphosphoryl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6P2/c1-13-17(11,14-2)9-7-5-6-8-10(9)18(12,15-3)16-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKTVDDATWNXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1=CC=CC=C1P(=O)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369772
Record name 1,2-bis(dimethoxyphosphoryl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15104-46-8
Record name 1,2-bis(dimethoxyphosphoryl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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